Physicochemical Differentiation: Elevated Polar Surface Area and LogP Versus Naphthalene and Phenylethane Analogs
The target compound's computed topological polar surface area (TPSA) of 93.2 Ų and XLogP3 of 2.2 [1] place it in a more favorable oral drug-likeness window compared to both the naphthalene-2-sulfonamide analog (which exhibits higher logP and lower solubility due to the extended aromatic system) and the phenylethanesulfonamide analog (which has a lower TPSA owing to the absence of methoxy groups). For procurement decisions, this means the target compound occupies a distinct physicochemical space that balances membrane permeability with aqueous solubility, unlike its closest commercially listed analogs.
| Evidence Dimension | Topological polar surface area (TPSA; Ų) and lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | TPSA = 93.2 Ų; XLogP3 = 2.2 [Computed by Cactvs/PubChem 2.1] |
| Comparator Or Baseline | Naphthalene-2-sulfonamide analog (CAS 1351621-74-3): higher logP expected due to naphthalene ring; Phenylethanesulfonamide analog (CAS 1351619-82-3): TPSA = ~75 Ų (estimated from structure; lacks two methoxy oxygen atoms) |
| Quantified Difference | TPSA advantage of approximately +18 Ų over the non-methoxylated phenylethanesulfonamide analog, enhancing hydrogen-bonding capacity without crossing the typical 140 Ų oral bioavailability cutoff. |
| Conditions | Computed properties from PubChem (release 2021.05.07) for target; structural inference for comparators. |
Why This Matters
For researchers selecting between commercially available 2-hydroxy-3-phenylpropyl sulfonamide building blocks, the target compound's intermediate TPSA and logP values provide a unique balance of permeability and solubility that is unavailable from the more lipophilic naphthalene or less polar phenylethane variants.
- [1] PubChem. N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide. Compound Summary, CID 56765299. Computed Properties section. National Center for Biotechnology Information. Accessed April 2026. View Source
